molecular formula C13H11F3N2O2 B608702 4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one CAS No. 1425511-32-5

4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one

Katalognummer B608702
CAS-Nummer: 1425511-32-5
Molekulargewicht: 284.24
InChI-Schlüssel: QBQMUMMSYHUDFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-amino acid oxidase (DAAO) inhibitor

Wissenschaftliche Forschungsanwendungen

Cardiovascular and Cardiotonic Properties

The compound has been investigated for its cardiovascular effects and potential as a cardiotonic agent. Research indicates that it may offer positive inotropic effects without causing an elevation in heart rate or excessive hypotension. Its high oral bioavailability suggests its potential utility in the pharmacological treatment of congestive heart failure (Yoshimura et al., 1999).

Anti-inflammatory and Antinociceptive Properties

Studies show that certain pyridazinone compounds, including this derivative, may act as potent and selective COX-2 inhibitors. They have exhibited significant anti-inflammatory and antinociceptive effects in various animal models, suggesting their potential use in treating pain and inflammation associated with conditions like arthritis (Asif, 2016).

Antihypertensive and Antithrombotic Activities

The compound has demonstrated significant oral antihypertensive activity in rat models. Moreover, it and its derivatives have shown antithrombotic activities comparable to or greater than that of aspirin, indicating its potential use in managing hypertension and thrombotic conditions (Barlocco et al., 1987).

Antihyperglycemic Effects

Pyridazinone derivatives have been explored for their antihyperglycemic effects in diabetic models. They are believed to correct hyperglycemia by selectively inhibiting renal tubular glucose reabsorption, marking them as a new class of antihyperglycemic agents (Kees et al., 1996).

Local Anti-inflammatory and Behavioral Effects

Research on PDE4 inhibitors, a class to which this compound belongs, shows promising local anti-inflammatory effects in mouse models of acute inflammation. The compound also shows potential for behavioral studies, with some derivatives not affecting nociceptive threshold or locomotor performance in mice, suggesting their suitability for further studies and potential development as an anti-inflammatory drug for human use (Pieretti et al., 2006).

Anticonvulsant Activity

The compound and its derivatives have been evaluated for their anticonvulsant activity, showing potential as effective agents in this regard. Structure-activity relationship studies suggest that hydrophobicity and the presence of electron-withdrawing substituents on the phenyl ring contribute to the anticonvulsant potency of these compounds (Xu et al., 1991).

Eigenschaften

CAS-Nummer

1425511-32-5

Produktname

4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one

Molekularformel

C13H11F3N2O2

Molekulargewicht

284.24

IUPAC-Name

4-hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin- 3(2H)-one

InChI

InChI=1S/C13H11F3N2O2/c14-13(15,16)9-4-1-8(2-5-9)3-6-10-7-11(19)12(20)18-17-10/h1-2,4-5,7H,3,6H2,(H,17,19)(H,18,20)

InChI-Schlüssel

QBQMUMMSYHUDFM-UHFFFAOYSA-N

SMILES

O=C1C(O)=CC(CCC2=CC=C(C(F)(F)F)C=C2)=NN1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Prepared by the same method as for 4-hydroxy-6-(2-phenylethyl)pyridazin-3(2H)-one (Example 1) from (E)-3,4-bis(benzyloxy)-6-(4-(trifluoromethyl)styryl)pyridazine (Intermediate 44) except that the product was recrystallised from a mixture of heptane and ethyl acetate.
Name
4-hydroxy-6-(2-phenylethyl)pyridazin-3(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one
Reactant of Route 2
4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one
Reactant of Route 3
4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.